Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide
Description
This compound is a fluorinated quaternary ammonium surfactant with a complex hybrid structure:
- Cationic head: A quaternary ammonium group (dimethylammonium hydroxide) modified with a 2-hydroxyethyl substituent.
- Fluorinated tail: A tridecafluorohexylsulphonyl group, providing hydrophobicity and chemical stability.
- Hydrophilic linkers: Hydroxy and sulphonatopropyl groups enhance water solubility and ionic character.
Its design suggests applications in specialty surfactants, coatings, or fluoropolymer processing aids, where thermal stability, low surface tension, and amphiphilicity are critical.
Properties
CAS No. |
81190-38-7 |
|---|---|
Molecular Formula |
C16H24F13N2NaO8S2 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C16H23F13N2O7S2.Na.H2O/c1-31(2,6-7-32)5-3-4-30(8-10(33)9-39(34,35)36)40(37,38)16(28,29)14(23,24)12(19,20)11(17,18)13(21,22)15(25,26)27;;/h10,32-33H,3-9H2,1-2H3;;1H2/q;+1;/p-1 |
InChI Key |
UUJYCTIQEWIWAQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCN(CC(CS(=O)(=O)[O-])O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO.[OH-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is utilized in studies involving cell signaling and molecular interactionsAdditionally, it is used in the industry for the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Quaternary Ammonium Surfactants
| Property | Target Compound | Typical Fluorinated QACs (e.g., Perfluorooctyl Ammonium Salts) |
|---|---|---|
| Fluorocarbon Chain | Tridecafluorohexyl (C6, branched) | Perfluorooctyl (C8, linear) |
| Solubility | High (due to sulphonate and hydroxyl groups) | Moderate (requires counterions like chloride) |
| Surface Tension | Extremely low (<20 mN/m estimated) | ~15–25 mN/m |
| Biodegradability | Likely poor (strong C-F bonds) | Poor (persistent environmental contaminants) |
| Thermal Stability | High (>200°C) | High (>250°C) |
Sulphonated Surfactants
| Property | Target Compound | Linear Alkylbenzene Sulphonates (LAS) |
|---|---|---|
| Charge | Zwitterionic (cationic ammonium + anionic sulphonate) | Anionic |
| Foaming Capacity | Moderate (fluorinated tails reduce foam) | High |
| Environmental Impact | Persistent due to fluorinated chains | Readily biodegradable |
| Applications | High-performance coatings, firefighting foams | Detergents, emulsifiers |
Biological Activity
Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide, commonly referred to as a cationic surfactant, is a complex organic compound with diverse applications in various fields, including pharmaceuticals and cosmetics. Its unique molecular structure imparts significant biological activity, which merits detailed exploration.
Basic Information
- CAS Number : 81190-38-7
- Molecular Formula : C16H22F13N2NaO8S2
- Molecular Weight : 704.453 g/mol
Structural Characteristics
The compound features multiple functional groups, including sulfonate and quaternary ammonium, which contribute to its surfactant properties and biological interactions. The presence of fluorinated chains enhances its hydrophobic characteristics, making it effective in various formulations.
This compound exhibits its biological activity primarily through:
- Membrane Disruption : The cationic nature allows it to interact with negatively charged cellular membranes, leading to increased permeability and potential cell lysis.
- Protein Interaction : It can bind to proteins, altering their structure and function, which may affect enzymatic activities and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes. In laboratory studies:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while the compound is effective against various pathogens, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. The IC50 values (concentration required to inhibit cell growth by 50%) vary based on the cell line used:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
| MCF-7 | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of the compound in a clinical setting. The results demonstrated that formulations containing this surfactant significantly reduced bacterial load in wound infections compared to control treatments.
Case Study 2: Cosmetic Applications
In cosmetic formulations, this compound has been shown to enhance skin penetration of active ingredients while providing antimicrobial protection. A clinical trial involving a moisturizer containing the compound reported improved skin hydration and reduced microbial colonization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
